molecular formula C18H24N2O3 B5137742 N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide

N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide

Cat. No. B5137742
M. Wt: 316.4 g/mol
InChI Key: GLCLUCGOHRNMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a type of purinergic receptor that is widely distributed in the central nervous system and immune system. A-438079 has been widely used in scientific research as a tool to study the role of P2X7 receptor in various physiological and pathological processes.

Mechanism of Action

A-438079 is a selective antagonist of the P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. A-438079 binds to the P2X7 receptor and blocks its activation, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects in animal models of disease. A-438079 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various animal models of inflammation. A-438079 has also been shown to reduce the severity of arthritis and multiple sclerosis in animal models. In addition, A-438079 has been shown to reduce the neuropathic pain in animal models.

Advantages and Limitations for Lab Experiments

A-438079 has several advantages for lab experiments. A-438079 is a selective antagonist of the P2X7 receptor, which means that it does not affect other purinergic receptors. This allows researchers to study the specific role of P2X7 receptor in various physiological and pathological processes. A-438079 is also relatively stable and can be stored for a long time.
However, there are also some limitations for lab experiments using A-438079. A-438079 is not very water-soluble, which makes it difficult to administer to animals. A-438079 also has a relatively short half-life, which means that it needs to be administered frequently to maintain its effect.

Future Directions

There are several future directions for research using A-438079. One direction is to study the role of P2X7 receptor in other diseases, such as cancer and Alzheimer's disease. Another direction is to develop more selective and potent antagonists of the P2X7 receptor. Finally, there is a need to develop more water-soluble and long-acting formulations of A-438079 for use in animal models of disease.
Conclusion:
A-438079 is a selective antagonist of the P2X7 receptor that has been widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes. A-438079 has several advantages for lab experiments, including its selectivity and stability. However, there are also some limitations, such as its solubility and half-life. There are several future directions for research using A-438079, including the study of P2X7 receptor in other diseases and the development of more selective and potent antagonists.

Synthesis Methods

A-438079 can be synthesized using a multi-step process. The first step is the preparation of 5-tert-butyl-3-isoxazolylamine from tert-butylhydroxylamine and ethyl acetoacetate. The second step is the reaction of 5-tert-butyl-3-isoxazolylamine with 2-(2-isopropylphenoxy)acetyl chloride to form N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide. The final step is the purification of the product using column chromatography.

Scientific Research Applications

A-438079 has been widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes. P2X7 receptor is involved in many cellular processes, including inflammation, pain, and cell death. A-438079 has been shown to inhibit the activation of P2X7 receptor and reduce the inflammatory response in various animal models of disease, such as arthritis, multiple sclerosis, and neuropathic pain.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(2)13-8-6-7-9-14(13)22-11-17(21)19-16-10-15(23-20-16)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCLUCGOHRNMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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